molecular formula C18H14Cl2N2O B15044286 (1E)-1-{[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene}-2-(2-methylphenyl)hydrazine

(1E)-1-{[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene}-2-(2-methylphenyl)hydrazine

Cat. No.: B15044286
M. Wt: 345.2 g/mol
InChI Key: HJDFASLHRREGLG-SRZZPIQSSA-N
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Description

(1E)-1-{[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene}-2-(2-methylphenyl)hydrazine is an organic compound that features a furan ring substituted with a dichlorophenyl group and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-{[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene}-2-(2-methylphenyl)hydrazine typically involves the condensation of 5-(2,5-dichlorophenyl)furan-2-carbaldehyde with 2-methylphenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve similar condensation reactions with optimized conditions for higher yield and purity. Industrial processes may also incorporate continuous flow reactors and automated purification systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-{[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene}-2-(2-methylphenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the hydrazine moiety to amines or other reduced forms.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (1E)-1-{[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene}-2-(2-methylphenyl)hydrazine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new materials.

Biology and Medicine

The compound has potential applications in medicinal chemistry due to its structural features, which may interact with biological targets. Research is ongoing to explore its efficacy as a therapeutic agent for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity also makes it a valuable intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of (1E)-1-{[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene}-2-(2-methylphenyl)hydrazine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The furan ring and dichlorophenyl group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-1-{[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene}-2-(2-chlorophenyl)hydrazine
  • (1E)-1-{[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene}-2-(2-bromophenyl)hydrazine

Uniqueness

Compared to similar compounds, (1E)-1-{[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene}-2-(2-methylphenyl)hydrazine is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation may result in different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for further research and development.

Properties

Molecular Formula

C18H14Cl2N2O

Molecular Weight

345.2 g/mol

IUPAC Name

N-[(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylideneamino]-2-methylaniline

InChI

InChI=1S/C18H14Cl2N2O/c1-12-4-2-3-5-17(12)22-21-11-14-7-9-18(23-14)15-10-13(19)6-8-16(15)20/h2-11,22H,1H3/b21-11+

InChI Key

HJDFASLHRREGLG-SRZZPIQSSA-N

Isomeric SMILES

CC1=CC=CC=C1N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

CC1=CC=CC=C1NN=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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